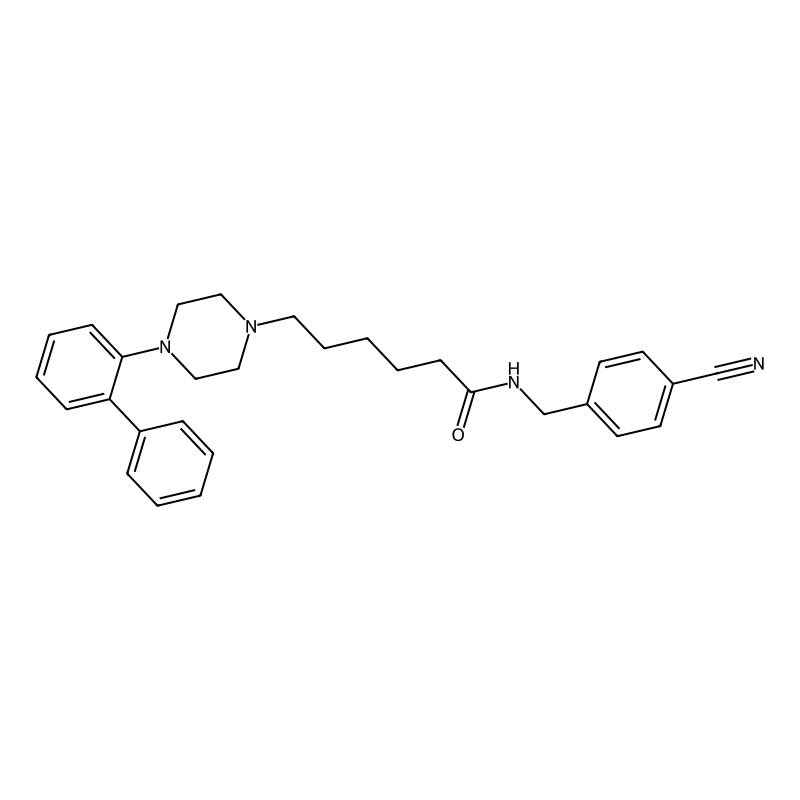

LP-211

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Neutron Activation Analysis in Transuranic Waste Assay

Specific Scientific Field:- Neutron Source: LP-211 is utilized as a neutron generator. Specifically, the Thermo Scientific P 211 Neutron Generator incorporates the Sandia-designed “Zetatron” neutron tube .

Selective Agonism of 5-HT7 Receptor

Specific Scientific Field:- Sleep Regulation: LP-211’s effects on sleep patterns are of interest for insomnia and related disorders .

Brain Penetration and Receptor Binding

Specific Scientific Field:LP-211 is a selective agonist for the 5-hydroxytryptamine receptor subtype 7, commonly known as the serotonin receptor 7. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in the treatment of psychiatric disorders. LP-211 is characterized by its ability to modulate serotonergic signaling, which plays a crucial role in mood regulation, anxiety, and cognitive functions.

LP-211 exhibits significant biological activity, particularly in animal models of autism spectrum disorders and anxiety. Studies have shown that LP-211 administration can correct certain behavioral deficits associated with these conditions. For instance, in mouse models, LP-211 has been reported to improve repetitive behaviors and social interactions, suggesting its potential as a therapeutic agent for psychiatric conditions characterized by similar symptoms . Additionally, LP-211 has been found to reverse long-term depression mediated by metabotropic glutamate receptors in the hippocampus, further implicating its role in cognitive functions .

The synthesis of LP-211 involves several steps that typically include the formation of key intermediates followed by final coupling reactions. While specific synthetic routes may vary, a common approach is to start with readily available aromatic compounds and introduce functional groups that enhance the compound's affinity for the serotonin receptor. The synthesis often requires careful control of reaction conditions to ensure high purity and yield of the final product.

LP-211 is primarily researched for its potential applications in treating psychiatric disorders such as autism spectrum disorders and generalized anxiety disorder. Its ability to selectively activate the serotonin receptor subtype 7 makes it a candidate for developing new therapeutic strategies aimed at improving social behavior and reducing anxiety-related symptoms. Additionally, LP-211's role in modulating synaptic plasticity suggests potential applications in cognitive enhancement therapies.

Interaction studies involving LP-211 have focused on its effects on various neurotransmitter systems. Notably, research indicates that LP-211 can influence GABAergic signaling pathways when administered alongside other compounds like R-Baclofen, which is known for its anxiolytic effects . These studies highlight LP-211's potential to synergistically enhance therapeutic outcomes when combined with other pharmacological agents targeting related pathways.

LP-211 shares structural and functional similarities with several other compounds that interact with serotonin receptors. Below is a comparison highlighting its uniqueness:

| Compound Name | Receptor Target | Unique Features |

|---|---|---|

| LP-211 | Serotonin receptor subtype 7 | Selective agonist; improves social behavior in models |

| R-Baclofen | GABA-B receptor | Primarily used for muscle spasticity; acts on GABAergic system |

| Buspirone | Serotonin receptor subtype 1A | Anxiolytic effects; partial agonist at serotonin receptors |

| Vilazodone | Serotonin reuptake inhibitor | Dual action as an SSRI and partial agonist at serotonin receptors |

| Flibanserin | Serotonin receptors (multiple) | Used for hypoactive sexual desire disorder; acts on multiple serotonin pathways |

LP-211's specificity for the serotonin receptor subtype 7 distinguishes it from other compounds that may act on multiple receptor types or exhibit broader pharmacological profiles. This selectivity may contribute to its unique therapeutic potential in treating certain psychiatric disorders without the side effects commonly associated with less selective agents.

LP-211 functions as a potent and selective full agonist at the 5-hydroxytryptamine 7 receptor through well-characterized molecular mechanisms. The compound demonstrates full agonist properties with 82% maximal activity compared to 5-carboxamidotryptamine, exhibiting an EC50 value of 0.60 microM, which closely parallels the reference compound 5-carboxamidotryptamine (EC50 = 0.63 microM) [1] [2] [3].

The agonist activity of LP-211 at 5-hydroxytryptamine 7 receptors operates through competitive binding mechanisms, as demonstrated in isolated guinea pig ileum assays measuring relaxation of substance P-induced contractions [2] [3]. This competitive agonism is reversible by the selective 5-hydroxytryptamine 7 receptor antagonist SB-269970, confirming the specificity of receptor engagement [2] [3].

LP-211 activates 5-hydroxytryptamine 7 receptors through coupling to stimulatory G protein subunits, leading to adenylyl cyclase activation and subsequent elevation of intracellular cyclic adenosine monophosphate levels [4] [5]. This signaling cascade results in protein kinase A activation and phosphorylation of downstream targets, including hyperpolarization-activated cyclic nucleotide-gated channels [4] [5]. The compound induces significant depolarization of dendritic membrane potential (baseline −66.16 ± 1.33 mV; LP-211 −64.96 ± 1.21 mV) and enhances hyperpolarization-activated cyclic nucleotide-gated channel function, as evidenced by increased voltage sag responses to hyperpolarizing current steps [4] [5].

Binding Affinity Profiles Across Serotonin Receptor Subtypes

LP-211 exhibits distinct binding affinity profiles across the complete spectrum of serotonin receptor subtypes, with notable species-dependent variations in receptor binding characteristics. At rat cloned 5-hydroxytryptamine 7 receptors, LP-211 demonstrates exceptional affinity with a Ki value of 0.58 nM [1] [2] [3]. However, binding studies using human cloned receptors reveal a Ki value of 15 nM at 5-hydroxytryptamine 7 receptors, representing a 25-fold difference that may reflect species-specific receptor variations or methodological differences in binding protocols [2] [3].

The comprehensive binding profile across human serotonin receptor subtypes reveals variable affinity patterns. LP-211 shows moderate to low affinity for 5-hydroxytryptamine 1A receptors (Ki = 379 nM), 5-hydroxytryptamine 1B receptors (Ki = 215 nM), and 5-hydroxytryptamine 1D receptors (Ki = 394 nM) [2]. For 5-hydroxytryptamine 2 receptor family members, binding affinities vary considerably: 5-hydroxytryptamine 2A receptors (Ki = 626 nM), 5-hydroxytryptamine 2B receptors (Ki = 67 nM), and 5-hydroxytryptamine 2C receptors (Ki = 91 nM) [2]. The compound exhibits minimal binding to 5-hydroxytryptamine 1E and 5-hydroxytryptamine 3 receptors (Ki > 10,000 nM), moderate affinity for 5-hydroxytryptamine 5A receptors (Ki = 178 nM), and low affinity for 5-hydroxytryptamine 6 receptors (Ki = 1571 nM) [2].

LP-211 undergoes metabolic transformation to 1-(2-diphenyl)piperazine (RA-7), which demonstrates enhanced binding affinity and improved selectivity profiles compared to the parent compound [2] [3]. RA-7 exhibits superior 5-hydroxytryptamine 7 receptor affinity (Ki = 1.4 nM) and maintains favorable selectivity ratios across the receptor panel [2] [3].

Selectivity Ratios Against 5-HT1A, 5-HT1B, and 5-HT2 Receptor Families

LP-211 demonstrates exceptional selectivity characteristics that establish its therapeutic utility as a research tool and potential clinical candidate. Against 5-hydroxytryptamine 1A receptors, LP-211 exhibits greater than 300-fold selectivity when comparing rat receptor binding data (5-hydroxytryptamine 7 Ki = 0.58 nM versus 5-hydroxytryptamine 1A Ki = 188 nM) [1] [6]. Using human receptor data, the selectivity ratio reaches 25-fold (5-hydroxytryptamine 7 Ki = 15 nM versus 5-hydroxytryptamine 1A Ki = 379 nM) [2].

For 5-hydroxytryptamine 1B receptors, LP-211 maintains 14-fold selectivity based on human receptor binding studies [2]. The selectivity profile against 5-hydroxytryptamine 1D receptors shows 26-fold preference for 5-hydroxytryptamine 7 receptors [2]. Remarkably, LP-211 exhibits greater than 667-fold selectivity against 5-hydroxytryptamine 1E receptors due to minimal binding affinity at this subtype [2].

Within the 5-hydroxytryptamine 2 receptor family, selectivity ratios vary significantly. LP-211 shows 42-fold selectivity against 5-hydroxytryptamine 2A receptors, representing adequate discrimination for research applications [2]. However, selectivity against 5-hydroxytryptamine 2B receptors is limited to 4.5-fold, indicating potential off-target interactions at higher concentrations [2]. For 5-hydroxytryptamine 2C receptors, LP-211 maintains 6-fold selectivity [2].

Beyond serotonin receptors, LP-211 demonstrates 245-fold selectivity against dopamine D2 receptors (Ki = 142 nM), indicating minimal dopaminergic interference at therapeutically relevant concentrations [1] [6]. The compound shows 54-fold selectivity against the serotonin transporter (Ki = 812 nM), suggesting limited impact on serotonin reuptake mechanisms [2].

Allosteric Modulation Capabilities

Current research indicates that LP-211 functions primarily through orthosteric binding mechanisms at 5-hydroxytryptamine 7 receptors rather than allosteric modulation [4] [5]. The compound's competitive antagonism by SB-269970 and its competitive binding characteristics in functional assays support orthosteric site engagement [2] [3].

However, emerging evidence suggests potential indirect allosteric effects through downstream signaling modulation. LP-211 activation of 5-hydroxytryptamine 7 receptors leads to enhanced hyperpolarization-activated cyclic nucleotide-gated channel function through cyclic adenosine monophosphate-dependent mechanisms [4] [5]. This represents a form of functional modulation where LP-211 indirectly influences ion channel activity through receptor-mediated signaling cascades rather than direct allosteric binding to the channels themselves [4] [5].

The compound's effects on dendritic integration demonstrate modulatory capabilities beyond simple receptor activation. LP-211 reduces excitatory postsynaptic potential summation and accelerates repolarization kinetics without affecting synaptic transmission amplitude or presynaptic function [4] [5]. These observations suggest sophisticated modulation of neuronal excitability through post-receptor signaling mechanisms rather than traditional allosteric receptor modulation [4] [5].

Recent investigations into 5-hydroxytryptamine 7 receptor signaling reveal potential for biased signaling or functional selectivity, where different ligands may preferentially activate distinct downstream pathways [7]. While LP-211's complete signaling signature across multiple pathways remains under investigation, current evidence supports its classification as a balanced full agonist with primary coupling to stimulatory G protein pathways and adenylyl cyclase activation [4] [5] [7].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Demirkaya K, Akgün ÖM, Şenel B, Öncel Torun Z, Seyrek M, Lacivita E, Leopoldo M, Doğrul A. Selective 5-HT7 receptor agonists LP 44 and LP 211 elicit an analgesic effect on formalin-induced orofacial pain in mice. J Appl Oral Sci. 2016 May-Jun;24(3):218-22. doi: 10.1590/1678-775720150563. PubMed PMID: 27383702; PubMed Central PMCID: PMC5022221.